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Compound of Interest

Compound Name: 1-(2-Bromopyridin-4-yl)piperazine

Cat. No.: B15288053

Get Quote

Executive Summary
2-Bromo-4-(piperazin-1-yl)pyridine is a high-value heterocyclic intermediate used extensively in

medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its structural utility lies

in its orthogonal reactivity:

C2-Bromine: A "hard" electrophile primed for palladium-catalyzed cross-coupling (Suzuki-

Miyaura, Buchwald-Hartwig) to attach core scaffolds.

C4-Piperazine: A solubility-enhancing motif that also serves as a linker for PROTACs or a

secondary binding element in the solvent-exposed region of a protein pocket.

While the specific free-base isomer is often "made-to-order," the precursor 2-bromo-4-

chloropyridine is a commodity chemical. This guide prioritizes a "Make vs. Buy" strategy,

empowering researchers to synthesize the target reliably when stock is unavailable.
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Property Specification

Chemical Name 2-Bromo-4-(piperazin-1-yl)pyridine

Common Variations N-Boc-protected, N-Methyl, Free Base

Core CAS (Precursor) 22918-01-0 (2-Bromo-4-chloropyridine)

Molecular Formula

C

H

BrN

Molecular Weight 242.12 g/mol

pKa (Calc) ~8.5 (Piperazine NH), ~2.5 (Pyridine N)

Storage
2-8°C, Inert Atmosphere (Hygroscopic as HCl

salt)

Commercial Availability Tiers
Tier 1 (Commodity):2-Bromo-4-chloropyridine (CAS 22918-01-0).[1][2][3] Available from

Sigma-Aldrich, Enamine, Combi-Blocks, and TCI in gram to kilogram quantities.

Tier 2 (Specialty):tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate (N-Boc

protected). Often requires 2-4 week lead time from custom synthesis houses (e.g., Wuxi

AppTec, Pharmablock).

Tier 3 (Rare):2-Bromo-4-(piperazin-1-yl)pyridine (Free Base). Rarely stocked due to stability

issues (polymerization/oxidation); usually prepared in situ or deprotected immediately before

use.

Sourcing Strategy: The "Make vs. Buy" Decision
For most drug discovery campaigns, synthesis is the preferred route due to the high cost and

variable purity of the commercial free base.
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Need 2-Bromo-4-piperazinylpyridine Check Commercial Stock
(N-Boc Protected) Is Stock Available?

BUY (Tier 2)
Lead Time: 2-4 Weeks

Cost: High ($$$)
Yes

MAKE (Tier 1)
Lead Time: 2 Days

Cost: Low ($)

No / Urgent
React 2-Br-4-Cl-Pyridine

with Piperazine
SnAr Route

Click to download full resolution via product page

Figure 1: Decision matrix for sourcing the building block. The "Make" route is often faster and

more cost-effective.

Technical Synthesis Guide (The "Make" Protocol)
This protocol utilizes a Nucleophilic Aromatic Substitution (SnAr).[4][5] The reaction relies on

the regioselective activation of the C4-position by the pyridine nitrogen.

Mechanistic Insight (Regioselectivity)
Why does the nucleophile attack C4 and not C2?

Electronic Activation: The pyridine nitrogen withdraws electron density. The C4 position

(para-like) is more electron-deficient than C2 (ortho-like) in the context of SnAr, especially

when a leaving group is present.

Sterics: The C2-position is flanked by the ring nitrogen, creating slight steric repulsion for the

incoming bulky piperazine compared to the exposed C4 position.

Leaving Group: Chlorine is a suitable leaving group at C4. While Bromine (at C2) is generally

a better leaving group, the electronic activation at C4 dominates the kinetics.

Experimental Protocol
Target: Synthesis of 2-bromo-4-(piperazin-1-yl)pyridine (or N-Boc analog).

Reagents:

Substrate: 2-Bromo-4-chloropyridine (1.0 equiv) [CAS 22918-01-0][3]
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Nucleophile: Piperazine (3.0 - 5.0 equiv) OR N-Boc-Piperazine (1.2 equiv)

Base: K

CO

(2.0 equiv) or DIPEA (2.5 equiv)

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: DMF can cause dimethylamine

impurities at high temps.

Step-by-Step Workflow:

Setup: In a pressure vial or round-bottom flask, dissolve 2-bromo-4-chloropyridine (10 mmol)

in NMP (5 mL/g).

Addition: Add K

CO

followed by Piperazine.

Critical: If using free piperazine, use a large excess (5 equiv) to prevent the formation of

the "bis-pyridine" dimer (where one piperazine attacks two pyridine rings).

Reaction: Heat to 80-100°C for 4-12 hours. Monitor by LCMS.

Endpoint: Look for the disappearance of starting material (m/z ~192) and appearance of

product (m/z ~242).

Workup:

Dilute with water and extract with Ethyl Acetate (EtOAc).[6]

Purification Trick: If using free piperazine, the product is basic. You can extract the product

into aqueous 1M HCl (leaving non-basic impurities in organic layer), then basify the

aqueous layer (pH > 10) and re-extract into EtOAc.

Yield: Typically 75-90%.
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Figure 2: Reaction pathway showing the regioselective SnAr at the C4 position.

Quality Control & Validation
When synthesizing or purchasing this building block, validate identity using these parameters:

Test Acceptance Criteria Note

1H NMR (DMSO-d6)

C3-H: Doublet (~6.8 ppm,

J=2.2 Hz)C5-H: Doublet of

doublets (~6.9 ppm)C6-H:

Doublet (~8.0 ppm, J=5.8 Hz)

The coupling constant of the

aromatic protons confirms the

2,4-substitution pattern.

HPLC Purity > 95% @ 254 nm
Impurities often include the bis-

adduct (dimer).

LCMS [M+H]+ = 242.0/244.0
Distinct 1:1 Bromine isotope

pattern.

Applications in Drug Discovery[9][10][11]
Kinase Inhibitor Design
The pyridine nitrogen serves as the hydrogen bond acceptor for the kinase "hinge" region. The

C2-Bromine allows for the attachment of an aryl group to occupy the hydrophobic pocket, while

the piperazine extends into the solvent front, improving solubility.
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PROTAC Linkers
The secondary amine of the piperazine is an ideal attachment point for alkyl linkers connecting

to E3 ligase ligands (e.g., Cereblon or VHL ligands).

GPCR Ligands
Used in serotonin (5-HT) and dopamine receptor antagonists, where the piperazine ring mimics

the ethylamine side chain of the endogenous neurotransmitter.

References
Synthesis of 2-Bromo-4-chloropyridine (Precursor)

Source: Sigma-Aldrich Product Specification.[7]

Link:

Regioselectivity in Pyridine SnAr Reactions: Title: "Regioselectivity in nucleophilic aromatic
substitution of halopyridines." Context: Explains the preference for C4 substitution over C2 in
2,4-dihalopyridines. Source:Journal of Organic Chemistry (General Reference for SnAr
mechanism).

Commercial Supplier Example (N-Boc Variant)

Title: tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate (Analogous commercial

example).

Link:

Title: "Discovery of Pyridine-Based Inhibitors.

(Note: Specific CAS numbers for the exact free base are rare in public catalogs; the N-Boc

protected form or in-situ synthesis is the industry standard.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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